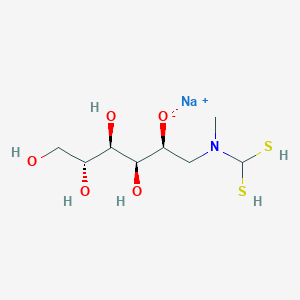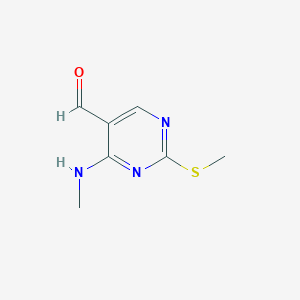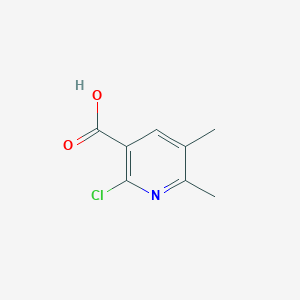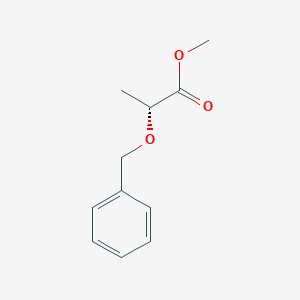
Ditiocarbamato de N-metil-D-glucamina sódico
Descripción general
Descripción
NOX-100 es un agente neutralizador de óxido nítrico desarrollado por Medinox. Está diseñado para unirse e inactivar el óxido nítrico, una molécula de gas simple que actúa como un mensajero biológico clave en el cuerpo. NOX-100 ha mostrado potencial como agente terapéutico para tratar afecciones como el shock hemorrágico y la sepsis .
Aplicaciones Científicas De Investigación
NOX-100 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: NOX-100 se puede utilizar como una herramienta para estudiar el papel del óxido nítrico en varias reacciones y procesos químicos.
Biología: Los investigadores utilizan NOX-100 para investigar las funciones biológicas del óxido nítrico, incluida su función en la señalización celular, la respuesta inmune y la regulación vascular.
Medicina: NOX-100 tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones asociadas con la producción excesiva de óxido nítrico, como la sepsis, el shock hemorrágico y las enfermedades inflamatorias.
Mecanismo De Acción
NOX-100 ejerce sus efectos uniéndose al óxido nítrico, neutralizando así su actividad biológica. En condiciones normales, el óxido nítrico se produce en pequeñas cantidades y desempeña funciones cruciales en la regulación de la presión arterial, la facilitación de la memoria y la defensa contra los patógenos. durante la inflamación, la producción excesiva de óxido nítrico puede contribuir a la patología de la enfermedad. NOX-100 se une selectivamente y neutraliza el óxido nítrico excesivo sin afectar los niveles bajos necesarios para las funciones de mantenimiento vitales. Este mecanismo es distinto de los inhibidores enzimáticos que bloquean la síntesis de óxido nítrico .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Sodium N-methyl-D-glucamine dithiocarbamate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in EPR spin trapping of nitric oxide based on a ferrous-dithiocarbamate spin trap .
Cellular Effects
It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Sodium N-methyl-D-glucamine dithiocarbamate vary with different dosages in animal models. A single intraperitoneal injection of Sodium N-methyl-D-glucamine dithiocarbamate, administered at a level greater than 1.1 mmol/kg body weight, protects against a normally lethal dose of cadmium chloride .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various biomolecules, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that this compound can interact with various biomolecules, potentially directing it to specific compartments or organelles .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de NOX-100 implica la preparación de un compuesto que puede unirse eficazmente al óxido nítrico. Las rutas sintéticas específicas y las condiciones de reacción para NOX-100 son propietarias y no se divulgan públicamente. el enfoque general implica el uso de técnicas de síntesis orgánica para crear una molécula con alta afinidad por el óxido nítrico.
Métodos de Producción Industrial
La producción industrial de NOX-100 probablemente implicaría procesos de síntesis orgánica a gran escala, incluido el uso de reactores para reacciones químicas controladas, pasos de purificación para aislar el producto deseado y medidas de control de calidad para garantizar la coherencia y la eficacia del compuesto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
NOX-100 principalmente experimenta reacciones de unión con óxido nítrico. Esta unión es un aspecto clave de su función como agente neutralizador de óxido nítrico. El compuesto no experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas normales.
Reactivos y Condiciones Comunes
El reactivo principal involucrado en la reacción con NOX-100 es el óxido nítrico. La reacción de unión ocurre en condiciones fisiológicas, lo que significa que tiene lugar a la temperatura corporal y dentro del rango de pH encontrado en los sistemas biológicos.
Productos Principales Formados
El producto principal formado a partir de la reacción de NOX-100 con óxido nítrico es un complejo estable en el que el óxido nítrico se neutraliza eficazmente. Este complejo evita que el óxido nítrico ejerza sus efectos biológicos, mitigando así su papel en las condiciones patológicas.
Comparación Con Compuestos Similares
NOX-100 es único en su capacidad de neutralizar selectivamente el óxido nítrico excesivo sin interrumpir sus funciones fisiológicas esenciales. Los compuestos similares incluyen:
Inhibidores de la óxido nítrico sintasa: Estos compuestos inhiben la producción de óxido nítrico al bloquear la actividad de las enzimas óxido nítrico sintasa. A diferencia de NOX-100, no se dirigen selectivamente al óxido nítrico excesivo.
Captadores de óxido nítrico: Estos compuestos se unen y neutralizan el óxido nítrico, similar a NOX-100.
Propiedades
| Under normal conditions, Nitric Oxide (NO) is produced in small amounts and plays many crucial maintenance roles including regulating blood pressure, facilitating memory and defending against pathogens. But when inflammation occurs, NO can be produced in excessive amounts and contributes to disease pathology. NOX-100 binds excessive NO but do not remove the low levels needed to perform vital maintenance functions in the body. NOX-100 eliminates excessive NO which is distinct from enzyme inhibitors, which block NO synthesis. | |
Número CAS |
91840-27-6 |
Fórmula molecular |
C8H16NNaO5S2 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate |
InChI |
InChI=1S/C8H17NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-7,10-14H,2-3H2,1H3,(H,15,16);/q;+1/p-1/t4-,5+,6+,7+;/m0./s1 |
Clave InChI |
PLQRBFAACWRSKF-LJTMIZJLSA-M |
SMILES |
CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] |
SMILES isomérico |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+] |
SMILES canónico |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+] |
Sinónimos |
D-N-methyl glucamine dithiocarbamate Fe-MGD iron N-methyl glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate iron N-methyl-N-dithiocarboxyglucamine N-MGDC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium N-methyl-D-glucamine Dithiocarbamate interact with its targets and what are the downstream effects?
A1: Sodium N-methyl-D-glucamine Dithiocarbamate (NMG-DTC) primarily acts as a chelating agent, forming complexes with metal ions. This chelation can have various downstream effects depending on the targeted metal ion and the biological context.
- Cadmium Intoxication: NMG-DTC effectively protects against cadmium intoxication by forming stable complexes with cadmium ions, thus reducing their levels in the liver and kidneys. [, , , , ] This reduces cadmium's toxic effects on these organs.
- Mercury Poisoning: NMG-DTC enhances the urinary excretion of inorganic mercury, helping to reduce its levels in the body. [] It can also mobilize mercury from the kidneys, preventing its accumulation and subsequent damage.
- Antifungal Activity: While the exact mechanism is unclear, NMG-DTC shows promising antifungal effects against Candida albicans infections in mice, even at low, non-toxic doses. [] This suggests a potential therapeutic use against systemic candidiasis.
Q2: What are the structural characteristics of Sodium N-methyl-D-glucamine Dithiocarbamate?
A2: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula, weight, or spectroscopic data for NMG-DTC. Further research in chemical databases or publications focusing on its synthesis and characterization would be required to obtain this information.
Q3: How does Sodium N-methyl-D-glucamine Dithiocarbamate perform under various conditions and what are its applications in terms of material compatibility and stability?
A3: The provided research doesn't delve into the material compatibility, stability, and performance of NMG-DTC under different conditions. This information would be crucial for understanding its potential in various applications and would require further investigation.
Q4: Does Sodium N-methyl-D-glucamine Dithiocarbamate exhibit any catalytic properties, and if so, what are its applications?
A4: The provided research primarily focuses on NMG-DTC's chelating properties and its use as a potential therapeutic agent. There is no mention of any catalytic properties or applications for this compound.
Q5: What is known about the Structure-Activity Relationship (SAR) of Sodium N-methyl-D-glucamine Dithiocarbamate?
A5: The research highlights that the structure of the dithiocarbamate significantly impacts its activity and efficacy.
- Lipophilicity: Compared to the more lipophilic Sodium diethyldithiocarbamate (DE-DTC), NMG-DTC is less cytotoxic and exhibits a different immunomodulatory profile. This suggests that the hydrophilic nature of NMG-DTC influences its interaction with cell membranes and immune responses. []
- Substituent Effects: Studies comparing various dithiocarbamates, including NMG-DTC, demonstrate that the type of substituent attached to the dithiocarbamate moiety influences its metal-chelating ability, tissue distribution, and excretion pathways. [, ] This highlights the importance of specific structural modifications for optimizing the desired therapeutic effect.
Q6: What is the efficacy of Sodium N-methyl-D-glucamine Dithiocarbamate in in vitro and in vivo models?
A6: The research demonstrates the efficacy of NMG-DTC in various in vivo models:
- Cadmium Protection: NMG-DTC successfully protects against cadmium-induced lethality and teratogenesis in hamsters. [, ] It significantly reduces cadmium levels in the kidneys and livers of exposed animals.
- Mercury Mobilization: NMG-DTC effectively enhances the urinary excretion of inorganic mercury in rats, indicating its potential for treating mercury poisoning. []
- Antifungal Activity: NMG-DTC demonstrates a potent antifungal effect against systemic Candida albicans infections in mice. []
Q7: What are the known toxicological and safety aspects of Sodium N-methyl-D-glucamine Dithiocarbamate?
A7: While NMG-DTC demonstrates promising therapeutic potential, some toxicological considerations are highlighted in the research:
- Cytotoxicity: NMG-DTC exhibits significantly lower cytotoxicity compared to its lipophilic analog, DE-DTC. [] This suggests a potentially safer profile.
- Dose-Time Relationship: The protective effects of NMG-DTC against cadmium-induced teratogenesis are time-dependent, with a significant decrease in efficacy observed 24 hours after administration. [] This emphasizes the importance of appropriate dosage timing for optimal therapeutic outcomes.
- Potential for Embryolethality: Administering NMG-DTC 24 hours before cadmium exposure was found to increase embryolethality in hamsters. [] This highlights the need for careful consideration of dosage timing and potential interactions with other treatments.
Q8: What is known about the environmental impact and degradation of Sodium N-methyl-D-glucamine Dithiocarbamate?
A8: The research primarily focuses on the pharmacological and toxicological aspects of NMG-DTC. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is not addressed in the provided excerpts and would require further investigation.
Q9: What alternatives or substitutes exist for Sodium N-methyl-D-glucamine Dithiocarbamate, and how do they compare in terms of performance, cost, and impact?
A: The research touches upon other dithiocarbamate analogs as potential alternatives to NMG-DTC, each with varying efficacies in metal chelation and tissue distribution. [, , ] Some alternatives mentioned include:
- Sodium diethyldithiocarbamate (DE-DTC): While a potent chelator, it exhibits higher cytotoxicity compared to NMG-DTC. []
- Sodium N-benzyl-D-glucamine dithiocarbamate (BGD): Shows promise in mobilizing mercury and cadmium from the body. [, ]
- Dimercaptosuccinic acid (DMSA): Considered less effective than certain dithiocarbamates in removing platinum from the kidneys and liver. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)








![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)

